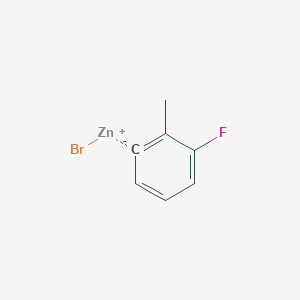

2-Methyl-3-fluorophenylZinc bromide

Descripción

2-Methyl-3-fluorophenylzinc bromide is an organozinc reagent with a phenyl ring substituted by a methyl group at the 2-position and a fluorine atom at the 3-position. Such compounds are critical intermediates in cross-coupling reactions (e.g., Negishi coupling) due to their nucleophilic aryl transfer capabilities. The methyl and fluorine substituents influence both steric and electronic properties: the fluorine’s electronegativity enhances the electrophilicity of the adjacent carbon-zinc bond, while the methyl group introduces steric bulk that may affect reaction kinetics and regioselectivity .

Propiedades

Fórmula molecular |

C7H6BrFZn |

|---|---|

Peso molecular |

254.4 g/mol |

Nombre IUPAC |

bromozinc(1+);1-fluoro-2-methylbenzene-3-ide |

InChI |

InChI=1S/C7H6F.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |

Clave InChI |

DPWTYZFRIIBQSQ-UHFFFAOYSA-M |

SMILES canónico |

CC1=[C-]C=CC=C1F.[Zn+]Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-3-fluorophenylZinc bromide can be synthesized through the reaction of 2-methyl-3-fluorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

2−Methyl-3-fluorophenyl bromide+Zn→2−Methyl-3-fluorophenylZinc bromide

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-fluorophenylZinc bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the inert atmosphere and precise control of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-3-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura coupling . It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in solvents like THF or dimethylformamide (DMF) at elevated temperatures.

Oxidative Addition: This reaction requires the presence of a suitable electrophile and a transition metal catalyst.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

2-Methyl-3-fluorophenylZinc bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

Biology: It can be used in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: The compound is valuable in the development of pharmaceuticals, particularly in the synthesis of molecules with specific biological activities.

Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-fluorophenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The presence of the methyl and fluorine substituents can influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

- Trifluoromethyl Bromide Derivatives () : Reactions with carbonyl compounds or enamines in the presence of zinc highlight the role of electron-withdrawing groups (e.g., CF₃) in stabilizing transition states. For 2-methyl-3-fluorophenylzinc bromide, the fluorine atom may similarly enhance electrophilicity, but the methyl group could slow transmetallation steps due to steric effects .

Structural and Crystallographic Insights

- For 2-methyl-3-fluorophenylzinc bromide, the fluorine atom could engage in weak intermolecular interactions (e.g., C–F⋯Zn), affecting aggregation states or solubility. The methyl group might disrupt planar arrangements observed in simpler arylzinc bromides .

Data Tables

Table 2: Structural Comparisons

Research Implications and Gaps

The provided evidence underscores the need for targeted studies on 2-methyl-3-fluorophenylzinc bromide. For example:

- Synthesis Optimization : Modifying cobalt catalyst ratios or solvent systems (e.g., replacing acetonitrile with THF) could mitigate steric challenges .

- Crystallographic Analysis : Applying SHELX-based refinements (as in ) could elucidate how fluorine and methyl groups influence bonding and packing.

- Reactivity Screening : Comparative studies with 2-chloro and 3-fluoro analogues would clarify substituent effects on coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.